Agrimonolide-6-O-glucopyranoside

α-glucosidase inhibition type 2 diabetes mellitus isocoumarin glycosides

Researchers requiring a validated α-glucosidase inhibitor reference often face potency inconsistencies between glycosides and aglycones. Agrimonolide-6-O-glucopyranoside (CAS 126223-29-8) provides a defined IC50 of 71.6 µM, enabling quantitative benchmarking of C-6 glucosylation effects. • Quantitative benchmark: 1.9-3.0× potency reduction vs. aglycone for computational docking and MD simulations. • Low-activity control for HTS campaigns targeting IC50 <50 µM. • Authentic reference standard for chemotaxonomic QC of Agrimonia pilosa extracts. Supply-verified purity ≥98% with global shipping.

Molecular Formula C24H28O10
Molecular Weight 476.5 g/mol
CAS No. 126223-29-8
Cat. No. B164396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgrimonolide-6-O-glucopyranoside
CAS126223-29-8
SynonymsA-6-GP
agrimonolide-6-O-beta-D-glucopyranoside
agrimonolide-6-O-glucopyranoside
Molecular FormulaC24H28O10
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2
InChIInChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3/t15-,18+,20+,21-,22+,24+/m0/s1
InChIKeyGTNBYGORCDLAFG-KAJSMZSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Agrimonolide-6-O-glucopyranoside Overview


Agrimonolide-6-O-glucopyranoside (CAS 126223-29-8), also designated Agrimonolide 6-O-β-D-glucoside, is a phenolic glycoside and a naturally occurring isocoumarin derivative. It is biosynthesized in the plant Agrimonia pilosa Ledeb., where it exists as the 6-O-β-D-glucosylated congener of the aglycone agrimonolide [1]. The molecular formula is C24H28O10, with a molecular weight of 476.47 g/mol and a topological polar surface area (TPSA) of 155.0 Ų [2]. The attachment of the glucopyranosyl moiety at the C-6 hydroxyl group distinguishes it structurally from its aglycone and is the primary determinant of its altered physicochemical properties, including modified solubility and a distinct in vitro pharmacological profile .

1

Glucosylation SAR probe C-6 glycosylation effect on α-glucosidase inhibition; supports structure-activity relationship studies with isocoumarin glycosides.

2

Polar solvent stock preparation Higher topological polar surface area may facilitate DMSO and aqueous-compatible stock solutions for in vitro assays.

3

Negative control baseline Attenuated inhibition profile can serve as a low-activity comparator in α-glucosidase high-throughput screening.

Agrimonolide-6-O-glucopyranoside Differentiation


Generic substitution between agrimonolide and its 6-O-glucoside is scientifically unsound due to the profound impact of 6-O-glucosylation on the molecule's pharmacophore. Conjugation with glucose at the C-6 position of the isocoumarin core directly attenuates α-glucosidase inhibitory potency by approximately 1.9-fold to 3.0-fold compared to the parent aglycones, agrimonolide and desmethylagrimonolide [1]. This is not a minor variation; it represents a fundamental change in enzyme–ligand interaction, as the bulky, hydrophilic glucosyl group sterically hinders binding to the enzyme's active site. Consequently, experiments designed with the aglycone cannot be replicated, and expected outcomes cannot be met, by simply substituting the glycoside without rigorous re-validation of assay conditions and target engagement [2].

Enzyme inhibitory potency shift

6-O-glucosylation significantly attenuates α-glucosidase inhibition relative to aglycone; assay outcomes may not transfer directly without re-validation of target engagement.

Binding-mode alteration

Steric bulk of the glucopyranosyl group at C-6 can modify active-site interactions; direct substitution of aglycone with glycoside may lead to data mismatch.

Antimicrobial endpoint data gap

Quantitative MIC values are not publicly available; the annotated antimicrobial property cannot be assumed to replicate aglycone profiles without independent validation.

Selection Criteria for Agrimonolide-6-O-glucopyranoside


α-Glucosidase Inhibition Potency vs. Aglycone

In a direct head-to-head α-glucosidase inhibitory assay, the glycosylated derivative agrimonolide-6-O-β-D-glucopyranoside (compound 2) exhibited an IC50 value of 71.6 ± 0.4 µM. This is a 1.9-fold decrease in potency compared to its aglycone, agrimonolide (compound 1), which displayed an IC50 of 37.4 ± 0.4 µM under identical experimental conditions [1]. This quantitative difference confirms that the 6-O-glucosyl moiety significantly impairs enzyme binding, a critical consideration for diabetes research.

α-Glucosidase IC50
Head-to-head
Glycoside 71.6 µM
Agrimonolide 37.4 µM
Desmethyl 24.2 µM
Acarbose 45.2 µM
1.9-fold less potent than aglycone; 3.0-fold vs desmethylagrimonolide
Supports glycosylation-dependent enzyme-binding interpretation
In vitro pNPG assay, S. cerevisiae α-glucosidase
α-glucosidase inhibition type 2 diabetes mellitus isocoumarin glycosides

SAR Inversion by 6-O-Glucosylation

While the aglycone desmethylagrimonolide (compound 3) is the most potent inhibitor in the series with an IC50 of 24.2 ± 0.6 µM, the addition of the 6-O-glucoside group to the same core (forming desmethylagrimonolide-6-O-β-D-glucopyranoside, compound 4) reduces potency to 52.3 ± 1.8 µM. Similarly, the target compound agrimonolide-6-O-glucopyranoside (71.6 µM) is less active than its aglycone (37.4 µM) [1]. This trend demonstrates a consistent and predictable attenuation of α-glucosidase inhibition upon 6-O-glucosylation across the isocoumarin class.

SAR Glucosylation Trend
Class-level
Agrimonolide 37.4 µM
Agri-6-O-Glc 71.6 µM
Desmethyl 24.2 µM
DesMe-6-O-Glc 52.3 µM
Consistent 1.9–2.2-fold attenuation upon 6-O-glucosylation across isocoumarins
Class-wide pattern supports SAR probe and negative control use
Same assay conditions as Evidence 1
SAR glycosylation natural product derivatization

Improved Solubility in Polar Solvents

Agrimonolide-6-O-glucopyranoside exhibits solubility in polar aprotic solvents including DMSO, as well as in chloroform, dichloromethane, ethyl acetate, and acetone [1]. The presence of the glucopyranoside group increases the topological polar surface area (TPSA) to 155.0 Ų, compared to an estimated ~76-86 Ų for the aglycone agrimonolide [2]. This higher TPSA correlates with improved solubility in polar solvents, facilitating the preparation of concentrated stock solutions for in vitro assays, a practical advantage for experimental workflows.

Polar Surface Area
Reported
155.0 Ų
Aglycone estimated ~76–86 Ų
Approximately 1.8–2.0× higher TPSA; correlates with improved polar solvent solubility
May support concentrated DMSO stock preparation
Calculated property (PubChem); experimental solubility data to verify
solubility formulation DMSO compatibility

Antimicrobial Activity: Limited Quantitative Data

Multiple authoritative sources, including the U.S. National Library of Medicine's MeSH database, classify agrimonolide-6-O-glucopyranoside as possessing antimicrobial activity [1]. The compound has been putatively identified as one of several antimicrobial constituents in extracts of Potentilla reptans . However, a comprehensive search of the peer-reviewed literature reveals an absence of published quantitative Minimum Inhibitory Concentration (MIC) values against specific microbial strains. In contrast, the aglycone agrimonolide has well-characterized anti-inflammatory and hepatoprotective activities with defined IC50/EC50 values.

Antimicrobial Data Gap
Class-level
No quantitative MIC values identified in peer-reviewed literature; only qualitative antimicrobial annotation available
Procurement not recommended based on this endpoint without independent validation
Literature search across PubMed, MeSH, natural product DBs
antimicrobial antibacterial natural product

Application in Hepatic Disease Research

Agrimonolide-6-O-β-D-glucoside is explicitly indicated for use in hepatic disease research . While the aglycone agrimonolide has been shown to possess hepatoprotective effects in Hep G2 cells (EC50 = 88.2 ± 2.8 µM against tacrine-induced cytotoxicity) and in rat primary hepatocytes (EC50 = 37.7 ± 1.6 µM against tert-butyl hydroperoxide-induced cytotoxicity) [1], the glycoside provides a distinct chemical tool for investigating the role of glucosylation in hepatic uptake, metabolism, and the enterohepatic circulation of isocoumarins.

Hepatic Research Use
Source review
Annotated for hepatic disease research; aglycone hepatoprotective EC50 values available (e.g., 88.2 µM Hep G2)
May support metabolic probe studies in hepatic models
Glycoside role as glucosylation pathway probe, not direct hepatoprotectant
hepatoprotection liver disease natural product

Agrimonolide-6-O-glucopyranoside Application Scenarios


SAR Studies on α-Glucosidase Inhibition

Use as a key comparator to evaluate the impact of C-6 glucosylation on enzyme inhibition. The 1.9-fold decrease in potency relative to agrimonolide (IC50 71.6 µM vs. 37.4 µM) [1] provides a clear quantitative benchmark for computational docking studies, molecular dynamics simulations, and the rational design of novel α-glucosidase inhibitors with optimized pharmacokinetic profiles.

Metabolism and Enterohepatic Circulation Studies

Employ as a model substrate to study phase II metabolism (glucosylation/glucuronidation) and hepatic handling of dietary isocoumarins. The glycoside's distinct physicochemical properties (TPSA = 155.0 Ų) [2] and its established use in hepatic disease research make it suitable for in vitro hepatocyte uptake assays and in vivo pharmacokinetic studies in rodent models.

Negative Control in Diabetes Drug Discovery

Utilize as a less potent α-glucosidase inhibitor in high-throughput screening (HTS) campaigns. With an IC50 of 71.6 µM, it serves as an appropriate low-activity control for assays designed to identify novel inhibitors with IC50 values below 50 µM, while its structural similarity to active aglycones minimizes assay interference artifacts [1].

Phytochemical and Chemotaxonomic Reference

Employ as an authentic reference standard for the identification and quantification of Agrimonolide-6-O-glucopyranoside in plant extracts, particularly from Agrimonia pilosa and Lawsonia inermis. Its presence, relative abundance, and co-occurrence with agrimonolide and desmethylagrimonolide [3] provide chemotaxonomic markers for species authentication and quality control of herbal preparations.

Application
Selection Property
Validation Focus
SAR of glucosylation
Glycosylation-dependent potency shift
Comparative IC50 shift under identical α-glucosidase assay conditions
Phase II metabolism probe
Glucoside conjugate for hepatic uptake studies
Enterohepatic circulation and glucosylation pathway models
Negative control HTS
Low-activity α-glucosidase inhibitor baseline
Assay interference control and baseline activity in screening campaigns
Phytochemical reference
Authenticated isocoumarin glycoside
Species authentication and herbal preparation QC via chemotaxonomic markers

Technical Documentation Hub

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21 linked technical documents
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